2-Amino-3,3-difluoropropanoic acid
Description
Significance of Fluorinated Amino Acids in Advanced Chemical and Biological Research
The strategic incorporation of fluorine into amino acids has become a powerful tool in chemical biology and drug discovery. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence the properties of peptides and proteins. These modifications can lead to enhanced thermal and metabolic stability, altered acidity of nearby functional groups, and specific conformational preferences. Consequently, fluorinated amino acids are extensively used to modulate the bioactivity and pharmacokinetic profiles of peptides, design enzyme inhibitors, and probe biological processes.
Contextualizing 2-Amino-3,3-difluoropropanoic Acid within Fluoroamino Acid Chemistry
Within the diverse family of fluorinated amino acids, this compound, also known as β,β-difluoroalanine, holds a unique position. The presence of two fluorine atoms on the β-carbon atom significantly impacts its steric and electronic properties. This gem-difluoro substitution can enforce specific backbone conformations in peptides, a crucial aspect in the design of peptidomimetics with defined secondary structures. This conformational control is a key differentiator from its monofluorinated counterparts and other fluorinated amino acids.
Current Research Landscape and Gaps in Understanding this compound
The current research landscape for this compound is primarily focused on its synthesis and its role as a building block in peptide chemistry. smolecule.com Scientists are exploring its potential to create peptides with enhanced stability and novel biological activities. smolecule.com However, a comprehensive understanding of its effects on the intricate dynamics of protein folding and its specific interactions with biological targets remains an area of active investigation. There is a notable gap in the literature regarding extensive quantitative data on its influence on peptide-protein interactions and its efficacy in a wide range of biological systems.
Objectives and Scope of Academic Inquiry into this compound
The primary objectives of ongoing academic inquiry into this compound are multifaceted. Researchers aim to:
Develop more efficient and stereoselective synthetic routes to make this compound more accessible.
Systematically investigate the conformational effects of its incorporation into various peptide scaffolds.
Elucidate its potential as an enzyme inhibitor, particularly for enzymes involved in amino acid metabolism.
Explore its applications in the development of novel therapeutic peptides and probes for chemical biology.
The scope of this inquiry is expanding from fundamental synthetic and conformational studies to more applied research in medicinal chemistry and materials science. smolecule.com
Interactive Data Tables
Below are interactive tables summarizing key information about this compound.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 109584-01-2 | smolecule.com |
| Molecular Formula | C3H5F2NO2 | smolecule.com |
| Molecular Weight | 125.07 g/mol | smolecule.com |
| IUPAC Name | This compound | smolecule.com |
| Synonyms | 3,3-difluoroalanine (B1222937), beta, beta-difluoroalanine | smolecule.com |
| Application Area | Description | Reference |
|---|---|---|
| Peptide Synthesis | Serves as a building block to create peptides with enhanced stability and defined conformations. | smolecule.com |
| Medicinal Chemistry | Explored for its potential in developing novel therapeutic agents due to the unique properties imparted by fluorination. | smolecule.com |
| Enzyme Inhibition | Investigated for its potential role in inhibiting specific enzymes. | smolecule.com |
| Materials Science | Its distinctive chemical properties make it a candidate for developing new materials with specific functionalities. | smolecule.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3,3-difluoropropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F2NO2/c4-2(5)1(6)3(7)8/h1-2H,6H2,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWIWGLYYQZMFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109584-01-2 | |
| Record name | 2-amino-3,3-difluoropropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Amino 3,3 Difluoropropanoic Acid and Its Analogues
Strategic Approaches to Fluorination of Propanoic Acid Systems
The introduction of fluorine into a propanoic acid framework is a critical step in the synthesis of 2-amino-3,3-difluoropropanoic acid. Various strategies have been developed to achieve this transformation, ranging from direct fluorination to the use of specialized fluorinating reagents.
Direct Fluorination Techniques for Introduction of Fluorine Atoms
Direct fluorination methods involve the direct introduction of fluorine into an organic molecule. Electrochemical fluorination is one such technique where fluorine is introduced at the anode in an electrochemical cell. While offering mild reaction conditions, controlling the extent of fluorination can be challenging. numberanalytics.com Another approach involves the use of elemental fluorine, often diluted with an inert gas, though this method requires specialized equipment and careful handling due to the high reactivity and toxicity of fluorine gas.
Employing Fluorinating Reagents in Propanoic Acid Derivative Synthesis
A more common and controlled approach involves the use of specific fluorinating reagents. These reagents can be broadly categorized as electrophilic or nucleophilic. mdpi.com
Electrophilic Fluorinating Reagents: Reagents like Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are widely used for the fluorination of carbanions or electron-rich systems. numberanalytics.comnih.gov For instance, a copper-catalyzed reaction in tandem with Selectfluor® has been employed for the selective fluorination to create quaternary fluorinated centers. nih.gov
Nucleophilic Fluorinating Reagents: Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues are effective for converting hydroxyl and carbonyl groups into fluorides. numberanalytics.comsmolecule.com Pentafluoropyridine (PFP) has also been identified as a cost-effective reagent for the deoxyfluorination of carboxylic acids to acyl fluorides under mild conditions. acs.org
The choice of fluorinating reagent is crucial and depends on the specific substrate and the desired outcome of the reaction.
| Reagent Type | Examples | Application |
| Electrophilic | Selectfluor®, NFSI | Fluorination of carbanions and electron-rich systems |
| Nucleophilic | DAST, PFP | Conversion of alcohols and carbonyls to fluorides |
Adaptation of Classical Amino Acid Synthesis Protocols
Traditional methods for amino acid synthesis can be adapted to produce fluorinated analogues like this compound. These adaptations often necessitate careful management of the various functional groups present in the molecule.
Protection-Deprotection Strategies for Multifunctional Group Management
The synthesis of this compound requires the use of protecting groups for the amino and carboxylic acid functionalities to prevent unwanted side reactions during the fluorination and subsequent transformation steps. smolecule.comug.edu.pl For example, the amino group can be protected with groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), while the carboxylic acid can be protected as an ester. The selection of protecting groups is critical to ensure they are stable under the reaction conditions and can be selectively removed without affecting other parts of the molecule. ug.edu.pl
Chiral Auxiliary-Mediated Asymmetric Synthesis
To obtain enantiomerically pure this compound, chiral auxiliaries are often employed. researchgate.net This strategy involves attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. For instance, the use of (-)-8-phenylmenthol (B56881) as a chiral auxiliary has shown good diastereoselectivity in the reduction of chiral β-enamino esters. nih.gov Another example is the use of chiral oxazolidinones for the electrophilic fluorination to create α-fluoro sulfinimine intermediates. mdpi.com After the desired stereocenter is established, the chiral auxiliary is removed to yield the enantiomerically enriched product.
Stereoselective Synthesis of this compound and Related Structures
Achieving high stereoselectivity is a key challenge in the synthesis of complex molecules like this compound. Several advanced strategies have been developed to address this. nih.govsmolecule.comresearchgate.net
One notable approach is the use of nickel-catalyzed reductive cross-coupling reactions. A chiral nickel(II) Schiff base complex can be used to achieve high diastereoselectivity during alkylation, leading to enantiomeric ratios greater than 96:4. smolecule.com
Another strategy involves the enantioselective numberanalytics.comsmolecule.com-proton shift of β,β-difluoro-α-imine amides catalyzed by chiral quinine (B1679958) derivatives. smolecule.comresearchgate.net Furthermore, a three-step synthesis starting from fluorinated imidoyl chlorides and ester enolates, followed by a diastereoselective reduction, has been used to produce β-fluoroalkyl β-amino acid derivatives with moderate to good diastereoselectivity. nih.gov
The development of these stereoselective methods is crucial for producing specific stereoisomers of this compound, which is often essential for its biological activity.
| Method | Key Feature | Stereochemical Outcome |
| Nickel-Catalyzed Cross-Coupling | Chiral Nickel(II) Schiff base complex | High diastereoselectivity (>96:4 er) smolecule.com |
| Catalytic Proton Shift | Chiral quinine derivatives | Enantioselective smolecule.comresearchgate.net |
| Chiral Auxiliary-Mediated Reduction | (-)-8-phenylmenthol | Moderate to good diastereoselectivity nih.gov |
Enantioselective Pathways for Chiral Control
Achieving high levels of enantioselectivity is a critical challenge in the synthesis of chiral molecules. For this compound and its analogues, several catalytic asymmetric strategies have been developed.
One notable approach involves a biomimetic enantioselective nih.govacs.org-proton shift of β,β-difluoro-α-imine amides, which is catalyzed by chiral quinine derivatives. nih.gov This method has been shown to produce a wide range of β,β-difluoro-α-amino amides in good yields and with high enantioselectivities. nih.gov The reaction conditions can be optimized by screening different catalysts and solvents. For instance, the use of specific quinine derivatives as catalysts in toluene (B28343) has proven effective. nih.gov
Detailed findings from a study on this biomimetic nih.govacs.org-proton shift are presented in the table below:
| Entry | Catalyst | Solvent | Yield (%) | ee (%) |
| 1 | Quinine A | Toluene | 80 | 10 |
| 2 | Quinine B | Toluene | 82 | -12 |
| 3 | Catalyst C | Toluene | 85 | 80 |
| 4 | Catalyst D | Toluene | 88 | 85 |
| 5 | Catalyst E | Toluene | 87 | 86 |
| 6 | Catalyst F | Toluene | 86 | 88 |
| 7 | Catalyst G | Toluene | 87 | 95 |
| 8 | Catalyst H | Toluene | 80 | -95 |
| 9 | Catalyst G | CH2Cl2 | 80 | 90 |
| 10 | Catalyst G | THF | 75 | 85 |
| 11 | Catalyst G | Dioxane | 70 | 82 |
| 12 | Catalyst G | Hexane | 60 | 70 |
Data sourced from a study on the biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. nih.gov
Another powerful tool for establishing chirality is the use of chiral phosphoric acids as catalysts. These have been successfully employed in the highly enantioselective aza-Friedel–Crafts reaction of N-sulfonyl cyclic ketimines with indoles, affording indole-containing chiral cyclic α-amino acid derivatives with a quaternary stereocenter in high yields and with enantioselectivity up to 98%. rsc.org
Diastereoselective Methods in Fluorinated Amino Acid Construction
Furthermore, a highly diastereoselective and general synthesis of primary β-fluoroamines has been developed, achieving diastereomeric ratios greater than 20:1. nih.gov This protocol utilizes the enantioselective α-fluorination of aldehydes, followed by conversion to an N-sulfinyl aldimine and nucleophilic addition of organometallic species. nih.gov The stereochemical outcome, whether syn or anti, can be controlled by the choice of organometallic reagent and the resulting transition state geometry (metal-chelated vs. non-metal chelated). nih.gov
| Entry | Aldehyde | Organometallic Reagent | Diastereomeric Ratio (anti:syn) | Yield (%) |
| 1 | Isovaleraldehyde | Et2Zn/toluene | >20:1 | 85 |
| 2 | Cyclohexanecarboxaldehyde | MeMgBr/THF | >20:1 | 88 |
| 3 | Benzaldehyde | PhMgCl/THF | 1:15 | 75 |
Representative data for the diastereoselective synthesis of primary β-fluoroamines. nih.gov
Enzymatic and Biocatalytic Synthesis Pathways for Fluorinated Amino Acids
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. The use of enzymes for the production of fluorinated amino acids has gained significant traction.
For example, the synthesis of L-3-fluoroalanine has been achieved with good conversion and excellent enantiopurity from 3-fluoropyruvate using a ω-transaminase. mdpi.com This process operates via a kinetic resolution of the racemic starting material. mdpi.com In another approach, a heterogeneous biocatalyst containing two NADH-dependent dehydrogenases, L-alanine dehydrogenase and formate (B1220265) dehydrogenase, has been used for the synthesis of L-3-fluoroalanine from 3-fluoropyruvate in high yield and enantiopurity. mdpi.com
Whole-cell biocatalysis has also been employed for the synthesis of 2-fluoro-3-hydroxypropionic acid, a precursor that could potentially be converted to fluorinated amino acids. nih.gov E. coli cells co-expressing methylmalonyl CoA synthase, methylmalonyl CoA reductase, and a malonate transmembrane protein were able to produce the target compound. nih.gov Furthermore, one-pot biocatalytic systems using a dual-enzyme cascade have been developed for the preparation of a variety of unusual amino acids from α-hydroxy acids, demonstrating the potential for broader applications in fluorinated amino acid synthesis. mdpi.com
Derivatization Strategies for this compound
The functional groups of this compound provide handles for further chemical modifications, allowing for the diversification of the molecular scaffold for various applications.
Amine Group Functionalization for Scaffold Diversification
The primary amine group of this compound is a key site for functionalization. Standard protecting group strategies, such as the introduction of the tert-butoxycarbonyl (Boc) or the 9-fluorenylmethyloxycarbonyl (Fmoc) group, are commonly employed. nih.gov For instance, after the synthesis of β,β-difluoro-α-amino amides, the amino group can be protected with a phthaloyl (Phth) group following hydrolysis. nih.gov The resulting N-protected amino acid can then be used in further synthetic transformations, such as peptide synthesis. nih.gov
Carboxylic Acid Group Modifications and Esterification
The carboxylic acid moiety can also be readily modified. Esterification is a common transformation. For example, a multi-step synthesis of a 3,3-difluoro-3,4-dideoxy-KRN7000 analog involved the conversion of an amide to an ester group to generate a key intermediate. nih.gov Additionally, the direct esterification of related amino acids, such as 3-amino-2,2-dimethyl-propionic acid, to its ethyl ester hydrochloride is a well-established procedure. sigmaaldrich.com The hydrolysis of tert-butyl esters of fluorinated amino acid derivatives using aqueous hydrochloric acid is another common transformation to yield the free carboxylic acid. chemicalbook.com
Transformations Involving the Fluorine Atoms
While the carbon-fluorine bond is generally strong and stable, the difluoromethyl group can participate in certain chemical transformations. The difluoromethyl group is considered a lipophilic hydrogen bond donor and can act as a bioisostere of hydroxyl, thiol, or amine groups. acs.orgalfa-chemistry.com In some contexts, the difluoromethyl group can be deprotonated to form a nucleophilic difluorinated carbanion. nih.gov This has been achieved by using a combination of a Brønsted superbase and a weak Lewis acid, allowing the resulting nucleophile to react with a variety of electrophiles. nih.gov While not demonstrated directly on this compound itself, this methodology suggests the potential for derivatization at the C3 position.
Spectroscopic and Computational Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules like 2-Amino-3,3-difluoropropanoic acid. By analyzing the behavior of atomic nuclei in a magnetic field, researchers can map out the carbon skeleton, identify proton and fluorine environments, and confirm the connectivity between different parts of the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Investigations
¹H NMR spectroscopy provides information about the number and electronic environment of hydrogen atoms (protons) in a molecule. In this compound (CHF₂-CH(NH₂)-COOH), the spectrum is expected to show distinct signals for the proton on the alpha-carbon (α-H) and the proton on the beta-carbon (β-H).
The α-H signal is anticipated to be split by the adjacent β-H and the two geminal fluorine atoms on the beta-carbon. This would theoretically result in a complex multiplet, often a doublet of triplets.
The β-H signal is expected to appear as a triplet of doublets due to coupling with the two geminal fluorine atoms (a triplet) and further splitting by the α-H (a doublet).
The precise chemical shifts and coupling constants are sensitive to the solvent and pH. In deuterated water (D₂O), the acidic proton of the carboxylic acid and the protons of the amino group typically exchange with deuterium (B1214612) and become invisible in the spectrum.
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling To |
| α-H (at C2) | 4.0 - 4.5 | Doublet of Triplets (dt) | β-H, 2 x F |
| β-H (at C3) | 5.8 - 6.5 | Triplet of Doublets (td) | 2 x F, α-H |
| NH₂ | Variable | Broad Singlet | - |
| COOH | Variable | Broad Singlet | - |
Note: Table data is predictive, based on general principles of NMR spectroscopy for fluorinated amino acids.
Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) Analysis for Fluorine Environments
¹⁹F NMR is a highly sensitive technique used to study fluorine-containing compounds. ed.ac.uk Given that fluorine is virtually absent in biological systems, ¹⁹F NMR offers background-free spectra for studying fluorinated molecules in complex environments. ed.ac.uk The technique is noted for its wide chemical shift window, which makes it highly sensitive to subtle changes in the local electronic environment of the fluorine atoms. ed.ac.uk
For this compound, the two fluorine atoms are attached to the same carbon (geminal). They are chemically equivalent and are expected to produce a single resonance in the ¹⁹F NMR spectrum. This signal would be split into a doublet by the single proton on the same carbon (β-H). The analysis of ¹⁹F NMR parameters is crucial for structural studies of fluorinated peptides and proteins. nih.gov
| Fluorine Nuclei | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling To |
| 2 x F (at C3) | -110 to -130 (relative to CFCl₃) | Doublet (d) | β-H |
Note: Table data is predictive, based on general principles of NMR spectroscopy for fluorinated amino acids.
Carbon Nuclear Magnetic Resonance (¹³C NMR) Studies
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. For this compound, three distinct signals are expected, corresponding to the three carbon atoms. A key feature is the coupling between carbon and fluorine atoms (C-F coupling), which provides definitive structural information.
C1 (Carboxyl Carbon): The signal for the carboxyl carbon (COOH) is expected at the downfield end of the spectrum.
C2 (Alpha-Carbon): This carbon is bonded to the amino group. Its signal will be split into a triplet by the two fluorine atoms on the adjacent C3 carbon (²JCF coupling).
C3 (Beta-Carbon): This carbon is directly bonded to the two fluorine atoms. Its signal will appear as a triplet due to one-bond coupling (¹JCF).
Studies on various amino acid derivatives have shown that ¹³C NMR chemical shifts, particularly of carbonyl carbons, can be correlated with solvent polarities, reflecting intermolecular interactions like hydrogen bonding. mdpi.com
| Carbon | Expected Chemical Shift (ppm) | Expected C-F Coupling Pattern |
| C1 (COOH) | 168 - 175 | Triplet (small ³JCF coupling) |
| C2 (CH-NH₂) | 50 - 60 | Triplet (²JCF) |
| C3 (CHF₂) | 110 - 120 | Triplet (large ¹JCF) |
Note: Table data is predictive, based on general principles of NMR spectroscopy for fluorinated amino acids.
Two-Dimensional NMR Techniques for Connectivity and Conformation
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and determining the detailed molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the α-H and β-H signals, confirming their scalar coupling and thus their adjacent positions in the molecule.
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons. An HSQC spectrum would show a correlation between the α-H signal and the C2 signal, and another between the β-H signal and the C3 signal.
In research involving amino acids, 2D NMR experiments like TOCSY (Total Correlation Spectroscopy) are used to identify amino acid spin systems, treating each amino acid as a unique "speaker" with a distinct spectral signature. arxiv.org
Diffusion-Ordered Spectroscopy (DOSY) in Mixture Analysis
Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different molecules in a mixture based on their translational diffusion rates. Larger molecules diffuse more slowly than smaller ones. For a pure sample of this compound, a DOSY experiment would show all proton signals aligned at the same diffusion coefficient, confirming that they belong to the same molecule. This technique is also valuable for assessing sample purity and studying non-covalent interactions, such as the binding of the amino acid to larger molecules, which would result in a significant decrease in its observed diffusion rate.
Vibrational Spectroscopy for Molecular Structure and Bonding
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bond types. For this compound, the IR spectrum provides a distinct fingerprint.
Key expected vibrational bands include:
O-H Stretch: A broad absorption from the carboxylic acid group, typically in the 2500-3300 cm⁻¹ range.
N-H Stretch: Absorptions from the amino group, usually appearing in the 3000-3500 cm⁻¹ region.
C-H Stretch: A signal corresponding to the C-H bonds at the α and β carbons.
C=O Stretch: A strong, sharp absorption from the carboxyl carbonyl group, typically around 1700-1750 cm⁻¹.
C-F Stretches: Strong and characteristic absorptions for the C-F bonds, expected in the 1000-1400 cm⁻¹ region.
Studies on amino acid derivatives have utilized IR spectroscopy to investigate the behavior of carbonyl groups and hydrogen bonding in various chemical environments. mdpi.com
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Amino Group | N-H Stretch | 3000 - 3500 |
| Carboxyl Group | C=O Stretch | 1700 - 1750 |
| Amino Group | N-H Bend | 1550 - 1650 |
| Difluoromethyl Group | C-F Stretch | 1000 - 1400 (strong) |
Note: Table data is predictive, based on the characteristic vibrational frequencies of functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopy
While specific FT-IR spectral data for this compound is not extensively documented in publicly available literature, the technique is fundamental for identifying its functional groups. FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds.
Key vibrational modes expected for this compound would include:
N-H stretching from the amino group, typically observed in the 3300-3500 cm⁻¹ region.
O-H stretching from the carboxylic acid group, which would appear as a broad band between 2500 and 3300 cm⁻¹.
C=O stretching of the carbonyl in the carboxylic acid, usually a strong, sharp peak around 1700-1750 cm⁻¹.
C-F stretching from the difluoro group, expected to produce strong absorptions in the 1000-1400 cm⁻¹ range.
N-H bending and C-N stretching , which would also provide characteristic signals.
The precise wavenumbers of these vibrations would be sensitive to the molecule's environment, such as its physical state (solid or in solution) and the presence of intermolecular hydrogen bonding.
Raman Spectroscopy Applications
Raman spectroscopy serves as a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light from a laser source. While no specific Raman spectra for this compound are readily available, the technique would be valuable for studying its structure.
Symmetrical vibrations and non-polar bonds often produce strong signals in Raman spectra. For this compound, key applications would include:
Confirmation of the carbon backbone structure.
Analysis of the C-F symmetric stretching modes, which might be weak or inactive in the IR spectrum.
Studying conformational changes in different environments, as the Raman spectrum can be sensitive to the molecule's geometry.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. For this compound, the primary chromophore is the carbonyl group (C=O) of the carboxylic acid. This group typically exhibits a weak n → π* transition at longer wavelengths (around 200-220 nm) and a stronger π → π* transition at shorter wavelengths. The presence of the amino and difluoro groups on adjacent carbons can influence the energy of these transitions. However, detailed experimental UV-Vis spectra and analyses of the electronic transitions for this specific compound are not widely published.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₃H₅F₂NO₂), the expected exact mass is approximately 125.02 Da.
In a mass spectrum, the molecular ion peak [M]⁺ would be observed. Subsequent fragmentation could involve:
Loss of the carboxyl group (-COOH) or carbon dioxide (-CO₂).
Cleavage of the C-C bonds in the backbone.
Loss of the amino group (-NH₂).
The specific fragmentation pattern would provide conclusive evidence for the compound's structure. While mass spectrometry is a standard characterization technique, detailed fragmentation studies for this particular molecule are not readily found in peer-reviewed literature.
Theoretical and Computational Chemistry Studies
Computational chemistry offers a theoretical framework to understand and predict the properties of molecules like this compound, complementing experimental data.
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to model the electronic structure of molecules. For this compound, these calculations can predict:
Optimized molecular geometry.
Distribution of electron density and electrostatic potential.
Energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity.
Simulated vibrational spectra (IR and Raman) that can aid in the interpretation of experimental data.
Studies on similar fluorinated amino acids have demonstrated that methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) provide reliable predictions of molecular properties.
Conformational Analysis and Potential Energy Surfaces
The presence of rotatable single bonds in this compound allows for the existence of multiple conformers. Conformational analysis aims to identify the stable arrangements of the atoms in space and their relative energies.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the intricate dance of molecules, offering insights into the intermolecular forces that govern the behavior of compounds like this compound in various environments. While specific, detailed MD simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of its intermolecular interactions can be inferred from computational studies on other fluorinated amino acids and molecules. These studies provide a framework for understanding how the unique properties of the gem-difluoro group influence its interactions with surrounding molecules, such as water or biological macromolecules.
The introduction of fluorine atoms into an amino acid backbone significantly alters its electronic properties and, consequently, its interaction profile. Computational methods are crucial for dissecting the often subtle and competing effects of fluorination on molecular properties. acs.orgnih.gov For this compound, the primary sites for intermolecular interactions are the amino group (-NH2), the carboxylic acid group (-COOH), and the difluoromethyl group (-CF2H).
MD simulations of fluorinated compounds often require specialized force fields that accurately model the behavior of the carbon-fluorine bond and the electrostatic potential around the fluorine atoms. Standard force fields may not always adequately capture the nuances of fluorine's interactions, necessitating the use of specifically parameterized force fields, such as those compatible with AMBER or CHARMM, or the development of new parameters derived from quantum mechanical calculations. acs.org
Research into fluorinated molecules highlights that fluorine can modulate intermolecular forces in several ways. The strong electronegativity of fluorine creates a significant dipole moment in the C-F bond, which can lead to favorable dipolar interactions within a protein's binding pocket. nih.gov Furthermore, the replacement of hydrogen with fluorine can alter the hydrophobicity of the molecule. In the case of this compound, the difluoromethyl group can participate in van der Waals interactions, contributing to binding within hydrophobic pockets of enzymes or receptors. nih.gov
A key area of investigation in computational studies of fluorinated molecules is the nature of hydrogen bonding. Organic fluorine is generally considered a weak hydrogen bond acceptor, particularly in aqueous environments where it competes with the much stronger acceptor, oxygen. acs.org However, computational studies have shown that hydrogen-bond-like interactions between organic fluorine and water can occur and influence hydration free energies. acs.org In environments shielded from water, such as the interior of a protein, the potential for C-F···H-N or C-F···H-O hydrogen bonds becomes more significant. acs.org
Molecular dynamics simulations can provide detailed information on the structure and dynamics of the solvation shell around this compound. In an aqueous solution, water molecules would be expected to form strong hydrogen bonds with the amino and carboxylic acid groups. The interaction with the difluoromethyl group is more complex; while it is relatively nonpolar, the partial negative charges on the fluorine atoms can influence the local water structure. acs.org Ultrafast fluorescence spectroscopy on other fluorinated amino acids has revealed that their side chains can slow down the motion of water molecules on protein surfaces, an effect that could be explored for this compound using MD simulations. acs.org
The table below summarizes the types of intermolecular interactions involving fluorinated amino acids that have been investigated using computational methods, which are relevant for understanding the behavior of this compound.
| Interaction Type | Computational Method | Key Findings for Fluorinated Analogs |
| Hydrogen Bonding | Quantum Mechanics (QM), QM/MM, Molecular Dynamics (MD) | Fluorine is a weak H-bond acceptor in water, but can form H-bonds in non-aqueous environments. acs.orgacs.org |
| Van der Waals / Hydrophobic Interactions | Molecular Dynamics (MD) | Fluorinated groups can enhance binding in hydrophobic pockets through favorable shape complementarity. nih.gov |
| Dipolar Interactions | Quantum Mechanics (QM), Molecular Dynamics (MD) | The polar C-F bond can lead to significant dipolar interactions, enhancing binding affinity. nih.gov |
| Cation–π Interactions | Quantum Mechanics (QM), Molecular Dynamics (MD) | Fluorination of aromatic rings can be used to probe and modulate cation–π interactions. nih.gov |
| Solvation and Water Network Dynamics | Molecular Dynamics (MD) | Fluorinated side chains can influence the structure and dynamics of surrounding water molecules. acs.org |
In the context of drug design, MD simulations could be employed to study the binding of this compound or peptides containing this residue to a target protein. Such simulations could reveal key intermolecular contacts, the role of water molecules in mediating interactions, and the conformational changes that occur upon binding. For instance, simulations could assess whether the difluoromethyl group displaces water molecules from a binding site and forms direct contacts with the protein, a phenomenon that can have significant thermodynamic consequences for binding affinity.
Research Applications of 2 Amino 3,3 Difluoropropanoic Acid
Building Block in Peptide and Peptidomimetic Synthesis
2-Amino-3,3-difluoropropanoic acid serves as a non-canonical amino acid in the synthesis of novel peptides and peptidomimetics. Its incorporation can dramatically alter the parent molecule's physical and biological characteristics.
The three-dimensional shape of a peptide is critical to its biological function. However, many natural peptides are highly flexible, which can be a drawback for therapeutic applications. Introducing conformational constraints is a key strategy to lock a peptide into its bioactive shape. nih.gov
A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. nih.gov Incorporating unnatural amino acids is a proven strategy to enhance metabolic stability. The substitution of a natural amino acid with this compound can render the adjacent peptide bonds resistant to cleavage by proteolytic enzymes.
Table 1: Representative Data on Proteolytic Stability of Modified Peptides
This table illustrates the general principle of how incorporating non-canonical, fluorinated amino acids can enhance peptide stability against enzymatic degradation, using data analogous to what would be expected for peptides containing this compound. The data is based on findings for similar α-trifluoromethyl-substituted peptides. nih.gov
| Peptide Sequence (Substrate for α-Chymotrypsin) | Modification Position | Relative Rate of Hydrolysis (%) |
| Ac-Gly-Gly-Phe -Ala-NH₂ (Native) | - | 100 |
| Ac-Gly-Gly-(α-Tfm)Phe -Ala-NH₂ | P1 | 0 (No cleavage) |
| Ac-Gly-Phe -Gly-Ala-NH₂ (Native) | - | 100 |
| Ac-Gly-(α-Tfm)Phe -Gly-Ala-NH₂ | P2 | ~15 |
Note: (α-Tfm)Phe represents an alpha-trifluoromethyl-phenylalanine residue. The data shows that substitution at the P1 position, the primary site of enzyme cleavage, completely prevents hydrolysis.
Peptidomimetics are compounds designed to mimic the function of natural peptides but with improved pharmacological properties, such as better stability and oral bioavailability. ethz.ch this compound is a key building block in the synthesis of fluorinated peptidomimetics. By incorporating this amino acid, chemists can create novel molecular scaffolds that present the critical pharmacophoric elements in the correct spatial orientation for target binding, while the fluorinated backbone provides resistance to enzymatic degradation. ethz.ch
Exploration in Medicinal Chemistry Research
The unique properties conferred by the difluoromethyl group make this compound a subject of intense interest in medicinal chemistry for designing new therapeutic agents.
The introduction of fluorine atoms can significantly alter a peptide's interaction with its biological target, such as a receptor or an enzyme. Fluorine is the most electronegative element and can participate in unique non-covalent interactions, including dipole-dipole and multipolar C−F···C=O interactions, within a protein's binding pocket. These interactions can either enhance or modulate the binding affinity and specificity of the peptide ligand. By replacing hydrogen with fluorine, researchers can fine-tune the electronic and hydrophobic properties of a peptide to optimize its binding to a target protein, potentially leading to more potent and selective drugs.
Peptides containing this compound are being explored for the rational design of potent and specific enzyme inhibitors. The stability of the C-F bond and the ability of fluoride (B91410) to act as a leaving group in certain biochemical reactions make fluorinated amino acids ideal for creating mechanism-based inhibitors, also known as "suicide substrates." For example, β-fluorinated amino acids can act as irreversible inhibitors of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, which play crucial roles in amino acid metabolism.
Furthermore, the enhanced stability and modified conformational and binding properties of peptides incorporating this amino acid make them attractive candidates for the development of novel receptor ligands. By creating more stable and potent agonists or antagonists, researchers can develop new tools to study receptor function and new potential therapies for a wide range of diseases.
Table 2: Examples of Fluorinated Compounds as Enzyme Inhibitors
This table provides examples of how fluorinated molecules are used as inhibitors, with IC₅₀ values indicating their potency. This illustrates the potential application for derivatives of this compound in this field.
| Inhibitor | Target Enzyme | IC₅₀ Value | Reference |
| U-73122 | Phospholipase C (PLC) | 0.62 µM | nih.gov |
| trans-3,4-difluorocinnamic acid | Tyrosinase | 0.78 mM | nih.gov |
Note: The IC₅₀ value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower value indicates greater potency.
Role in Elucidating Structure-Activity Relationships of Fluorinated Compounds
The introduction of fluorine atoms into bioactive molecules can significantly alter their physical, chemical, and biological properties. This compound serves as a critical building block for investigating these effects and establishing clear structure-activity relationships (SAR). The presence of the gem-difluoro group (CF2) at the β-carbon is of particular interest.
By substituting native amino acids like alanine (B10760859) or serine with 3,3-difluoroalanine (B1222937) in peptides and other small molecules, researchers can systematically probe the influence of fluorine. The high electronegativity of the fluorine atoms can modify the acidity of nearby protons and influence the conformational preferences of the molecule. This allows for a detailed examination of how localized changes in electronic distribution and steric bulk affect a molecule's interaction with biological targets, such as enzymes or receptors. smolecule.com
Studies have indicated that the difluorinated structure may enhance the binding affinity of a molecule to certain enzymes compared to its non-fluorinated counterparts. smolecule.com This enhanced interaction is often attributed to the unique electronic properties of the C-F bond and its ability to participate in favorable intermolecular interactions. By comparing the biological activity of a parent compound with its 3,3-difluoroalanine-containing analog, scientists can deduce the importance of these fluorine-specific interactions for bioactivity, thereby refining the design of more potent and selective therapeutic agents. smolecule.com
Applications in Chemical Biology
In the field of chemical biology, this compound is utilized to create sophisticated tools for studying and manipulating biological systems.
Molecular probes are essential for visualizing and understanding complex biochemical processes. This compound is an attractive component for designing such probes due to the unique properties of the fluorine atom. Specifically, the stable isotope fluorine-19 (¹⁹F) is an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. It has a high gyromagnetic ratio and 100% natural abundance, and crucially, there is no endogenous ¹⁹F signal in most biological systems.
Researchers can incorporate 3,3-difluoroalanine into peptides or enzyme substrates. The ¹⁹F NMR signal of the difluoromethyl group then serves as a sensitive and non-invasive reporter on the local environment of the probe. Changes in the chemical shift of the ¹⁹F signal can provide valuable information on:
Binding events to proteins or other macromolecules.
Conformational changes upon interaction.
The catalytic mechanism of an enzyme.
Furthermore, related fluorinated amino acids have been used to create electrophilic moieties that can act as affinity labels, covalently modifying their biological targets. nih.gov This strategy allows for the identification and characterization of previously unknown protein interactions within complex biological pathways. nih.gov
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful technique for modifying biological macromolecules. This allows for the introduction of novel chemical functionalities to study and engineer protein function. Established methods in molecular biology enable the insertion of ncAAs like this compound into a protein's primary sequence. nih.gov
The predominant strategy involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. nih.gov This system works independently of the host cell's own machinery. A unique codon, typically the amber stop codon (UAG), is repurposed to encode the ncAA. nih.gov An engineered synthetase specifically recognizes both the ncAA (e.g., 3,3-difluoroalanine) and an engineered suppressor tRNA, which has an anticodon that reads the repurposed codon. nih.gov When this system is introduced into a research model, such as E. coli or mammalian cells, the ribosome will insert the ncAA at the desired position in the polypeptide chain, as directed by the location of the UAG codon in the gene. nih.gov
By incorporating this compound into a specific site within a protein, researchers can:
Introduce a ¹⁹F NMR probe to study protein structure and dynamics.
Enhance the metabolic stability of a therapeutic peptide.
Alter the catalytic activity of an enzyme to better understand its mechanism.
Interactive Table: Research Findings on Fluorinated Amino Acid Incorporation
| Research Area | Technique/Application | Key Finding | Potential Impact |
| Structure-Activity Relationships | Peptide Synthesis | Incorporation of the difluoro-moiety can enhance binding affinity to biological targets compared to non-fluorinated analogs. smolecule.com | Design of more potent and selective enzyme inhibitors or receptor modulators. |
| Chemical Biology | ¹⁹F NMR Spectroscopy | The fluorine atoms serve as a background-free reporter for studying molecular interactions and conformational changes in biological systems. | Detailed mechanistic insights into enzyme function and biochemical pathways. |
| Macromolecular Modification | Genetic Code Expansion | Orthogonal synthetase/tRNA pairs can be used to site-specifically incorporate fluorinated amino acids into proteins in living cells. nih.gov | Creation of proteins with novel properties for therapeutic or research purposes. |
| Material Science | Polymer Synthesis | The inclusion of fluorinated building blocks can significantly increase the thermal stability and chemical resistance of materials. | Development of high-performance polymers and functional materials for demanding applications. |
Investigations in Material Science
The unique properties of the carbon-fluorine bond make fluorinated compounds highly valuable in material science. This compound serves as a specialized building block for creating advanced materials. smolecule.com
This compound can be used as a monomer or a functional additive in the synthesis of new polymers. Its bifunctional nature, possessing both an amine and a carboxylic acid group, allows it to be incorporated into polyamide or polyester (B1180765) backbones. The resulting fluorinated polymers often exhibit properties that are superior to their non-fluorinated counterparts. smolecule.com These materials are of interest for applications requiring high performance and stability under harsh conditions.
The introduction of the difluoromethyl group from this compound into a material's structure has predictable and significant consequences. The C-F bond is the strongest single bond in organic chemistry, which directly contributes to the enhanced thermal and chemical stability of the resulting material.
Key impacts of fluorine incorporation include:
Thermal Stability: The high strength of the C-F bond increases the energy required to decompose the material, leading to higher melting points and degradation temperatures.
Chemical Resistance: The fluorine atoms create a dense electron cloud that shields the polymer backbone from chemical attack by acids, bases, and oxidizing agents.
Hydrophobicity and Lipophobicity: The low polarizability of fluorine atoms results in weak intermolecular van der Waals forces. This leads to materials with low surface energy, which repels both water (hydrophobicity) and oils (lipophobicity).
Altered Dielectric Properties: The high electronegativity of fluorine can lower the dielectric constant of a material, making it useful as an insulator in microelectronics.
Biological Activity and Interaction Research Mechanistic Studies
Enzyme Interaction and Inhibition Studies
2-Amino-3,3-difluoropropanoic acid has been investigated for its potential as an enzyme inhibitor. smolecule.com The presence of the gem-difluoro group can mimic the tetrahedral transition state of enzymatic reactions, making such compounds potential candidates for potent and specific enzyme inhibitors. researchgate.net It also serves as a valuable building block in peptide synthesis, allowing for the creation of peptides with enhanced stability and bioavailability, which are useful tools for studying enzyme interactions and protein structures. smolecule.com
Comprehensive structural studies, such as X-ray crystallography or NMR spectroscopy, detailing the precise binding mode of this compound within the active site of an enzyme are not widely reported. While it is hypothesized that the difluoromethyl group plays a key role in binding and specificity, empirical structural data to confirm these interactions is not currently available in published research.
Receptor Binding and Modulation Research
The potential for this compound to interact with and modulate receptors has been noted, largely based on the known effects of fluorination in enhancing binding affinity. smolecule.com However, specific research delineating these interactions is sparse.
Initial studies and the broader understanding of fluorinated compounds suggest that this compound could exhibit enhanced binding affinity for certain receptors compared to its non-fluorinated counterparts. smolecule.com Despite this, detailed ligand-receptor interaction profiles from systematic screening in model systems have not been extensively published.
There is a lack of specific studies in the available literature that elucidate the mechanisms by which this compound might act as an agonist or antagonist at specific receptors. Consequently, information regarding its influence on receptor activation and downstream signaling pathways is currently unavailable.
Investigation of Metabolic Pathways and Enzymatic Transformations
The metabolic fate and enzymatic transformations of this compound are not well-documented in publicly accessible research. The incorporation of fluorine is a known strategy to enhance the metabolic stability of pharmaceuticals. This suggests that this compound might exhibit increased resistance to metabolic degradation compared to natural amino acids, a property that is advantageous in drug design. smolecule.com However, specific metabolic pathways and the enzymes involved in its biotransformation have not been characterized.
Catabolic Pathways and Enzymatic Degradation in Research Models
The metabolic fate of amino acids is a complex process involving various enzymatic pathways. For fluorinated amino acids, the stability of the carbon-fluorine bond often dictates their resistance to degradation. While specific catabolic pathways for this compound are not extensively documented in the public domain, insights can be drawn from studies on other fluorinated and β-amino acids.
Generally, peptides containing β-amino acids exhibit high stability against enzymatic degradation by common proteases. nih.gov However, certain microbial enzymes, such as β-peptidyl aminopeptidases (BapA) from Sphingosinicella strains and L-aminopeptidase-D-amidase/esterase (DmpA) from Ochrobactrum anthropi, have been shown to cleave β-amino acid residues from peptides. nih.gov The substrate specificity of these enzymes is quite distinct. For instance, DmpA can cleave β- and mixed α,β-peptides, particularly those with small side chains at the N-terminal β-amino acid position. nih.gov
Research on the biodegradation of fluorinated peptides containing mono-, di-, and tri-fluoroethylglycine residues by a microbial consortium from garden soil indicated that degradation occurred, leading to the release of fluoride (B91410) ions. nih.gov The extent of defluorination followed the order of monofluorinated > difluorinated > trifluorinated amino acids, suggesting that the degree of fluorination impacts enzymatic processing. nih.gov This suggests that while the gem-difluoro group in this compound likely enhances its stability, it may not be completely resistant to microbial degradation.
Biotransformation and Fluorine Elimination Mechanisms
The biotransformation of organofluorine compounds often involves enzymatic cleavage of the C-F bond, a process known as defluorination. One of the most studied classes of enzymes capable of this are fluoroacetate (B1212596) dehalogenases, which catalyze the hydrolysis of the highly stable C-F bond in fluoroacetate. nih.gov
While direct evidence for the biotransformation of this compound is scarce, the mechanisms of fluorine elimination from other fluorinated compounds provide potential models. For instance, some enzymatic reactions proceed through the formation of unstable intermediates that spontaneously eliminate fluoride ions. nih.gov It has also been observed that β-halo sulfides can undergo elimination to form vinyl sulfides, a reaction that is more facile than for their β-hydroxy counterparts. researchgate.net This suggests that enzymatic processes that could convert the amino or carboxyl group of this compound into a better leaving group might facilitate subsequent fluorine elimination.
In some cases, the cellular machinery itself can induce fluorine elimination. For example, when L-monofluoroethylglycine (L-MFE) was incorporated into proteins in E. coli, partial elimination of fluoride ion was observed, possibly at a later stage in protein biosynthesis or once the amino acid was incorporated into the protein structure. researchgate.net
Impact of Fluorination on Metabolic Fate and Bioavailability in Research Contexts
The introduction of fluorine is a common strategy in medicinal chemistry to enhance the metabolic stability and bioavailability of drug candidates. nih.govnih.govrsc.org The gem-difluoromethylene group is known for its metabolic stability and its ability to act as a bioisostere for other functional groups like carbonyls or amides. nih.gov
Fluorination can significantly increase the lipophilicity of a molecule, which can in turn enhance its ability to cross cellular membranes via passive diffusion. nih.gov This property is often crucial for the oral bioavailability of therapeutic agents. For example, the fluorinated analog of a metabotropic glutamate (B1630785) receptor agonist showed significantly improved oral bioavailability compared to its non-fluorinated counterpart. nih.gov While the exact reasons for this improvement are not always clear, they are often attributed to a combination of increased hydrophobicity and greater resistance to metabolic degradation. nih.gov
The metabolic stability of fluorinated compounds is often linked to the strength of the C-F bond, which makes them less susceptible to enzymatic attack. nih.gov This increased stability can lead to a longer half-life in biological systems, a desirable property for many therapeutic applications.
Cellular Uptake and Transport Mechanisms in Research Models
The cellular uptake of amino acids is mediated by a variety of membrane-associated amino acid transport (AAT) systems. nih.gov Research on fluorinated amino acid analogs has demonstrated that they can be recognized and transported by these systems.
For instance, studies on fluorinated analogs of α-aminoisobutyric acid, such as 2-amino-3-fluoro-2-methylpropanoic acid (FAMP), have shown that they are substrates for the system A amino acid transporter. nih.gov This transporter is often upregulated in tumor cells to meet their increased metabolic demands, making it a target for tumor imaging agents. nih.gov Different enantiomers and derivatives can show varying selectivity for different transporter systems, such as system A and system L. nih.gov
The increased lipophilicity due to fluorination can also play a role in cellular uptake. nih.gov While specific transporters for this compound have not been identified, it is plausible that it is taken up by one or more of the known amino acid transport systems, given the precedent set by other fluorinated amino acids. Cyanobacteria, for example, possess multiple ABC-type transporters with broad substrate specificities for different classes of amino acids. mdpi.com
The following table summarizes the key research findings on the biological interactions of fluorinated amino acids, providing a framework for understanding the potential behavior of this compound.
| Research Area | Key Findings | Implication for this compound |
| Enzymatic Degradation | β-amino acids are generally stable against proteolysis, but some microbial enzymes can cleave them. nih.gov The degree of fluorination can influence the rate of biodegradation. nih.gov | Likely possesses high stability against common proteases, but may be susceptible to specific microbial enzymes. |
| Biotransformation | Defluorination can be catalyzed by specific enzymes like fluoroacetate dehalogenases. nih.gov Fluoride elimination can also occur from unstable metabolic intermediates. nih.gov | Biotransformation would likely require specific enzymatic machinery capable of cleaving the C-F bonds. |
| Metabolic Stability | Fluorination, particularly gem-difluorination, generally increases metabolic stability. nih.gov | The gem-difluoro group is expected to confer significant resistance to metabolic degradation. |
| Bioavailability | Fluorination can increase lipophilicity and oral bioavailability. nih.govnih.gov | May exhibit enhanced bioavailability compared to its non-fluorinated counterpart. |
| Cellular Uptake | Fluorinated amino acids can be substrates for amino acid transport systems like system A and system L. nih.gov | Likely transported into cells via existing amino acid transporter systems. |
Future Directions and Emerging Research Avenues for 2 Amino 3,3 Difluoropropanoic Acid
Development of Advanced Stereoselective Synthetic Methodologies
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiopure 2-amino-3,3-difluoropropanoic acid is a critical area of ongoing research. Current strategies often face challenges in achieving high yields and enantiomeric excess.
Future research is focused on several promising approaches. The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. cyu.frnih.govumanitoba.ca Novel, highly efficient chiral auxiliaries, including those incorporating fluorine themselves, are being designed to control the stereochemical outcome of reactions that form the carbon-carbon or carbon-nitrogen bond of the amino acid backbone. cyu.frnih.gov For instance, fluorous-supported oxazolidinone chiral auxiliaries have been developed, which facilitate purification through fluorous solid-phase extraction. nih.govumanitoba.ca
Another key area is the development of catalytic asymmetric methods . This includes the use of chiral transition metal complexes, such as those involving nickel(II), which have shown promise in the gram-scale synthesis of various fluorinated amino acids with high enantiomeric purity. beilstein-journals.orgchemrxiv.org Copper-catalyzed asymmetric reactions are also being explored for the construction of chiral centers in fluorinated molecules. acs.orgnih.gov
Furthermore, enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. nih.govresearchgate.net Researchers are exploring the use of enzymes like alanine (B10760859) dehydrogenases and transaminases to produce specific enantiomers of fluorinated amino acids. nih.govresearchgate.net While the enzymatic synthesis of monofluorinated alanine has been demonstrated, extending these methods to gem-difluoro analogs like this compound is a key future goal. nih.govnih.gov
| Synthetic Strategy | Key Features & Future Goals |
| Chiral Auxiliaries | Development of novel, easily recyclable auxiliaries; improving diastereoselectivity. cyu.frnih.gov |
| Catalytic Asymmetric Synthesis | Discovery of new chiral ligands and metal catalysts; expanding substrate scope for gem-difluoro compounds. beilstein-journals.orgacs.org |
| Enzymatic Synthesis | Engineering enzymes for enhanced activity and stability with fluorinated substrates; developing multi-enzyme cascade reactions. nih.govresearchgate.net |
Integration into Complex Biological Systems for Deeper Mechanistic Insights
The unique properties of this compound make it an invaluable tool for probing biological systems. The strong electron-withdrawing nature of the difluoromethyl group can significantly alter the pKa of the amino group and the reactivity of the adjacent carbonyl, making it a potent mechanism-based inhibitor of certain enzymes.
Future research will focus on incorporating this amino acid into peptides and proteins to study enzyme mechanisms in greater detail. By replacing a natural amino acid residue at a critical position within an enzyme's active site or in a substrate peptide, researchers can gain insights into transition state stabilization, protein-ligand interactions, and catalytic cycles. The fluorine atoms also serve as sensitive reporters for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the study of protein conformation and dynamics in a complex biological milieu.
A significant area of exploration will be its use as a probe for enzymes that metabolize alanine, such as alanine racemase and various transaminases. The difluoro-analog can act as a "suicide substrate," irreversibly inactivating the enzyme and thereby providing a powerful tool for identifying and characterizing these enzymes in various organisms.
Exploration of Novel Bioorthogonal Derivatization and Labeling Strategies
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The development of bioorthogonal handles for this compound will open up new avenues for its application in chemical biology.
While the amino acid itself does not possess a traditional bioorthogonal group, future research will focus on synthesizing derivatives that do. This could involve attaching an azide, alkyne, or other reactive moiety to the amino acid, which can then be incorporated into proteins through genetic code expansion. Once incorporated, these "handles" can be selectively reacted with probes bearing complementary functional groups, enabling the attachment of fluorophores, affinity tags, or drug molecules to specific sites on proteins within living cells.
Researchers are actively designing noncanonical amino acids with dual bioorthogonal handles, and this concept could be extended to fluorinated amino acids. For example, a derivative of this compound could be synthesized to contain both a click chemistry handle and a photochemically cleavable group, allowing for multi-modal labeling and manipulation of proteins.
Computational Design and Validation of Next-Generation Fluorinated Biomolecules
The rational design of bioactive molecules is increasingly reliant on computational methods. Molecular modeling, quantum mechanical calculations, and molecular dynamics simulations are powerful tools for predicting how the incorporation of this compound will affect the structure, stability, and function of a peptide or protein.
Future research will leverage these computational approaches to:
Predict Conformational Preferences: The steric bulk and electrostatic properties of the gem-difluoro group can influence the local and global conformation of a peptide chain. Computational tools can predict these effects, guiding the design of peptides with specific secondary structures, such as helices or sheets.
Estimate Binding Affinities: By modeling the interactions between a fluorinated peptide and its target receptor or enzyme, researchers can predict the binding affinity and design modifications to enhance potency and selectivity.
Simulate Enzymatic Reactions: Computational methods can be used to model the mechanism of enzymes that interact with this compound, providing insights into its role as an inhibitor or substrate.
These in silico studies will be crucial for validating the potential of new fluorinated biomolecules before undertaking their often-complex chemical synthesis, thereby accelerating the discovery and development process.
High-Throughput Screening Approaches for New Applications
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds for a specific biological activity. Applying HTS methodologies to libraries of peptides or small molecules containing this compound could uncover novel applications for this compound.
Future research will involve the design and implementation of HTS assays to screen for:
Enzyme Inhibitors: Libraries of peptides incorporating this compound at various positions can be screened against panels of proteases, kinases, or other enzymes to identify new potent and selective inhibitors.
Receptor Agonists and Antagonists: Cell-based HTS assays can be used to screen for fluorinated compounds that modulate the activity of specific receptors, such as G-protein coupled receptors (GPCRs).
Antimicrobial Peptides: Given that fluorination can enhance the metabolic stability and membrane permeability of peptides, HTS can be employed to discover new antimicrobial peptides containing this compound with improved activity against drug-resistant bacteria.
The data generated from these HTS campaigns will not only identify new lead compounds for drug discovery but also provide valuable structure-activity relationship (SAR) data to guide the further optimization of these fluorinated molecules.
Q & A
Q. What are the primary synthetic routes for 2-amino-3,3-difluoropropanoic acid, and how do reaction parameters influence yield and stereochemical outcomes?
- Methodological Answer : Palladium-catalyzed carbonylation of trifluoroacetimidoyl iodides is a key route, where additives like DMF or DMI enhance selectivity for tert-butyl iminoesters. Subsequent alkylation and deprotection yield fluorinated amino acids. Critical parameters include:
- Catalyst system : Pd-based catalysts with ligand optimization.
- Solvent : Polar aprotic solvents (e.g., DMF) improve reaction efficiency.
- Temperature : Moderate heat (50–80°C) balances reaction rate and byproduct formation.
Enantiomeric purity can be assessed via chiral HPLC or NMR analysis of diastereomeric derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do fluorine substituents impact spectral interpretation?
- Methodological Answer :
- 19F NMR : Directly identifies CF2 groups (δ ≈ -110 to -120 ppm) and distinguishes diastereomers.
- 1H NMR : Fluorine-induced splitting patterns (e.g., vicinal coupling ) complicate proton assignments; decoupling experiments or 2D NMR (COSY, HSQC) resolve overlaps.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula, while tandem MS (MS/MS) elucidates fragmentation pathways.
- Infrared (IR) : Stretching vibrations for COOH (~1700 cm⁻¹) and NH2 (~3300 cm⁻¹) are critical for functional group identification .
Q. What are the recommended storage and handling protocols for this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep at -20°C under inert gas (N2/Ar) to prevent hydrolysis or oxidation.
- Handling : Use anhydrous conditions (glovebox/schlenk line) for moisture-sensitive reactions.
- Safety : Refer to SDS data for fluorinated compounds, including PPE requirements (gloves, goggles) and waste disposal protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of fluorinated amino acid derivatives?
- Methodological Answer : Discrepancies may arise from impurities, stereochemical variations, or assay conditions. Strategies include:
- Orthogonal assays : Combine enzyme inhibition studies (e.g., fluorescence polarization) with cellular uptake assays (e.g., radiolabeled tracers).
- Batch validation : Purity analysis via HPLC-UV/ELSD and elemental analysis.
- Control experiments : Compare synthetic batches with commercial reference standards (e.g., HY-W009794) .
Q. What computational approaches are suitable for studying the conformational stability and solvation effects of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometries (B3LYP/6-311++G**) to calculate rotational barriers and fluorine hyperconjugation effects.
- Molecular Dynamics (MD) : Simulate solvation in water/DMSO to assess hydrogen-bonding networks and pKa shifts.
- Docking Studies : Predict binding modes with target enzymes (e.g., aminotransferases) using AutoDock Vina or Schrödinger Suite .
Q. How can researchers design enzyme inhibition studies using this compound as a substrate analog?
- Methodological Answer :
- Crystallography : Co-crystallize with target enzymes (e.g., alanine racemase) to resolve binding interactions at the active site.
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
- Kinetic assays : Monitor time-dependent inhibition using fluorogenic substrates (e.g., NADH-coupled assays) .
Q. What thermodynamic data are available for this compound, and how can they inform reaction pathway optimization?
- Methodological Answer :
- Gas-phase ion energetics : CID experiments reveal sodium adduct stability (ΔrH° ≈ 201 kJ/mol), critical for mass spectral interpretation.
- Reaction thermochemistry : Use calorimetry (DSC) to measure exothermicity of derivatization reactions (e.g., esterification).
- Solubility studies : Phase diagrams in water-ethanol mixtures guide solvent selection for crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
